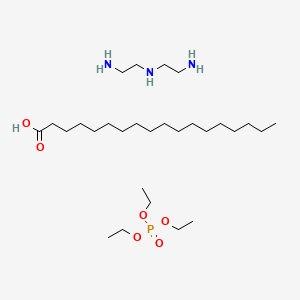
N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate is a complex compound that combines the properties of an amine, a fatty acid, and an organophosphate. This unique combination allows it to exhibit a wide range of chemical behaviors and applications, making it a valuable compound in various scientific and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethylene oxide under controlled conditions . Triethyl phosphate is synthesized by reacting phosphorus oxychloride with ethanol .
Industrial Production Methods
Industrial production of these components involves large-scale chemical processes. For example, ethylenediamine is produced by the reaction of ammonia with ethylene dichloride[4][4]. Stearic acid is obtained through the saponification of triglycerides found in animal fats and vegetable oils . Triethyl phosphate is manufactured by the esterification of phosphoric acid with ethanol .
化学反应分析
Types of Reactions
Reduction: The carbonyl group in octadecanoic acid can be reduced to form alcohols.
Substitution: Triethyl phosphate can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives of the amine component.
Reduction: Alcohol derivatives of the fatty acid component.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学研究应用
N’-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
作用机制
The compound exerts its effects through various mechanisms:
Molecular Targets: The amine group can interact with proteins and enzymes, affecting their function.
Pathways Involved: The fatty acid component can integrate into lipid bilayers, altering membrane fluidity and permeability.
Organophosphate Activity: Triethyl phosphate can inhibit acetylcholinesterase, affecting neurotransmission.
相似化合物的比较
Similar Compounds
Diethylenetriamine: Similar amine structure but lacks the fatty acid and phosphate components.
Stearic Acid: Similar fatty acid structure but lacks the amine and phosphate components.
Triethyl Phosphate: Similar phosphate structure but lacks the amine and fatty acid components.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate is unique due to its combination of amine, fatty acid, and phosphate functionalities, allowing it to participate in a wide range of chemical reactions and applications that are not possible with the individual components alone.
属性
CAS 编号 |
68478-72-8 |
|---|---|
分子式 |
C28H64N3O6P |
分子量 |
569.8 g/mol |
IUPAC 名称 |
N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate |
InChI |
InChI=1S/C18H36O2.C6H15O4P.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-8-11(7,9-5-2)10-6-3;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);4-6H2,1-3H3;7H,1-6H2 |
InChI 键 |
NAMSZKAJBKTQTE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCOP(=O)(OCC)OCC.C(CNCCN)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


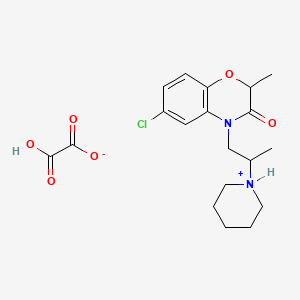
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
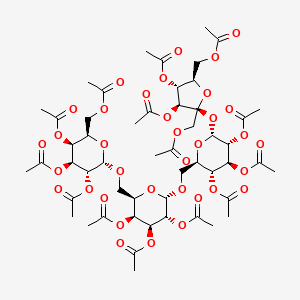
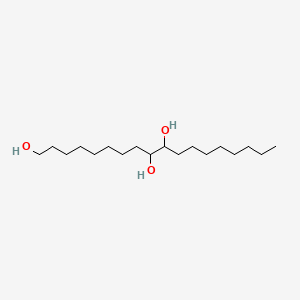
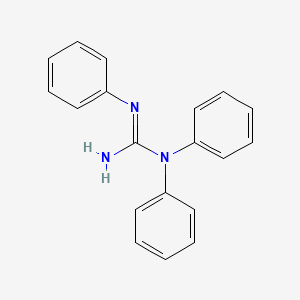
![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)
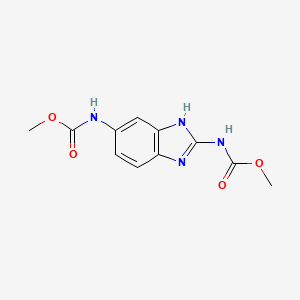
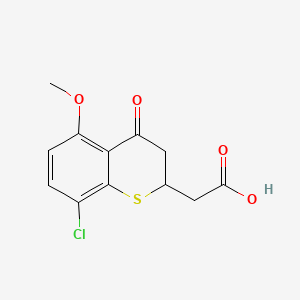
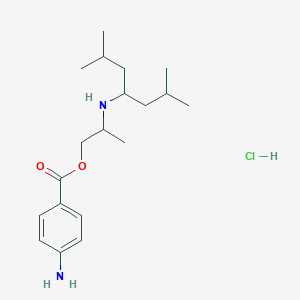
![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)
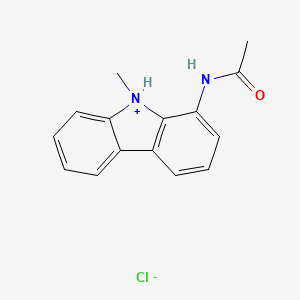

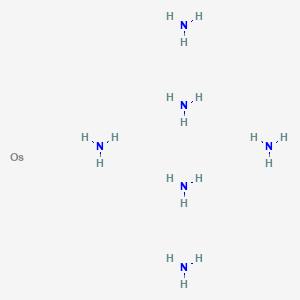
![Butanamide, 2-[(2,5-dichlorophenyl)azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-](/img/structure/B13767126.png)
